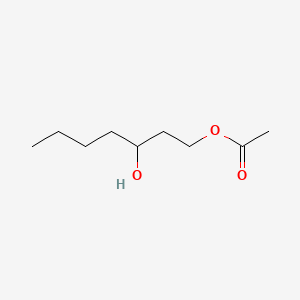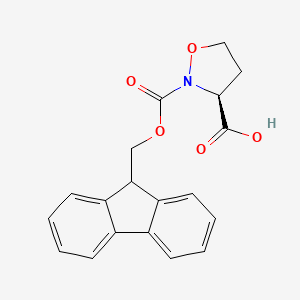![molecular formula C21H18N2O3 B13746851 2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate is a complex organic compound that features both naphthalene and indole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole ring, which is a common structural motif in many natural products and pharmaceuticals, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Naphthalene Group: The naphthalene moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a naphthyl boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the indole-naphthalene intermediate with an isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form a quinone-like structure.
Reduction: The carbamate group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the indole moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Naphthalene derivatives: Compounds with similar naphthalene moieties used in various industrial applications.
Uniqueness
2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate is unique due to the combination of both naphthalene and indole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H18N2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
naphthalen-2-yl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C21H18N2O3/c24-17-6-8-20-19(12-17)16(13-23-20)9-10-22-21(25)26-18-7-5-14-3-1-2-4-15(14)11-18/h1-8,11-13,23-24H,9-10H2,(H,22,25) |
InChI Key |
LUTFVXBIRTVZJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)NCCC3=CNC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


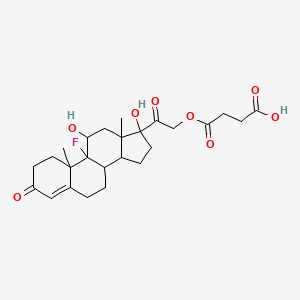
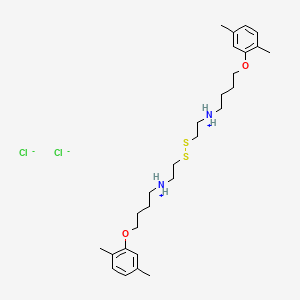
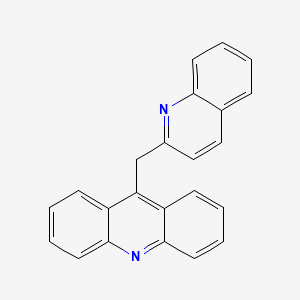
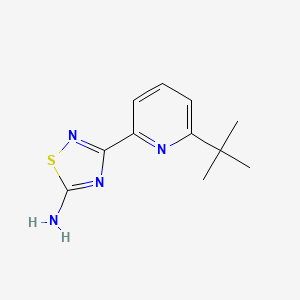
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
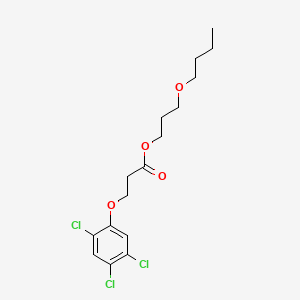
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
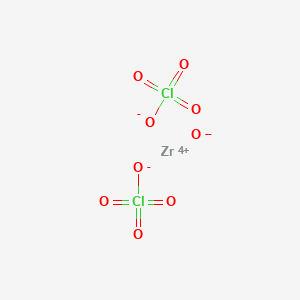
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
